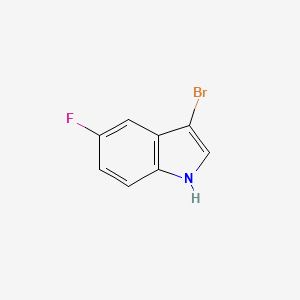

3-Bromo-5-fluoro-1H-indole

Descripción

BenchChem offers high-quality 3-Bromo-5-fluoro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluoro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFQNEUIXLDSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629080 | |

| Record name | 3-Bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-46-6 | |

| Record name | 3-Bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Bromo-5-fluoro-1H-indole synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-fluoro-1H-indole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-5-fluoro-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, and its functionalization allows for the fine-tuning of biological activity.[1][2] This document details a robust two-step synthetic pathway, starting from commercially available precursors, and outlines the analytical methodologies required for unambiguous structural verification and purity assessment. The content is designed for researchers, chemists, and professionals in the field of drug discovery, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry. It is the core of the essential amino acid tryptophan and a precursor to vital biomolecules like the neurotransmitter serotonin and the hormone melatonin.[3][4] Its unique electronic properties make it an excellent pharmacophore, capable of engaging in various interactions with biological targets.[5]

Halogenated indoles, such as 3-Bromo-5-fluoro-1H-indole, are particularly valuable. The introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, including:

-

Lipophilicity: Affecting membrane permeability and oral bioavailability.

-

Metabolic Stability: Blocking sites of metabolic oxidation, thereby increasing the drug's half-life.

-

Binding Affinity: Halogen bonding can provide additional, specific interactions with protein targets.

Consequently, developing efficient and scalable syntheses for specifically substituted indoles is a critical task in the generation of novel therapeutic agents.[2][5] This guide focuses on a reliable and well-documented approach to synthesize 3-Bromo-5-fluoro-1H-indole and rigorously characterize the final product.

Synthetic Strategy and Experimental Protocol

The synthesis of 3-Bromo-5-fluoro-1H-indole is most effectively achieved via a two-step process. First, the 5-fluoroindole core is constructed using the Leimgruber-Batcho indole synthesis. This is followed by a regioselective electrophilic bromination at the C3 position, which is the most nucleophilic site of the indole ring.[6][7]

Logical Flow of the Synthetic Pathway

Caption: Two-step synthesis of 3-Bromo-5-fluoro-1H-indole.

Step 1: Leimgruber-Batcho Synthesis of 5-Fluoro-1H-indole

The Leimgruber-Batcho synthesis is a highly efficient method for preparing indoles, particularly on an industrial scale, due to the availability of substituted o-nitrotoluenes.[3][8] The reaction proceeds by forming an enamine from the o-nitrotoluene, followed by a reductive cyclization.[9]

Causality Behind Experimental Choices:

-

Starting Material: 4-Fluoro-2-nitrotoluene is chosen because the methyl group's benzylic protons are sufficiently acidic due to the electron-withdrawing nitro group, facilitating the initial condensation.

-

Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine are used to form the enamine intermediate. DMF-DMA provides the one-carbon unit that will become C2 of the indole ring.

-

Reduction: Catalytic hydrogenation (e.g., with Palladium on carbon) is a clean and effective method for reducing the nitro group and inducing cyclization.[3]

Experimental Protocol:

-

Enamine Formation: In a flask equipped with a Dean-Stark trap, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous DMF (5-10 volumes). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (0.2 eq).

-

Heat the mixture to reflux (approx. 120-130 °C) for 4-6 hours, collecting the methanol byproduct in the Dean-Stark trap.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and remove the DMF under reduced pressure to yield the crude enamine intermediate, which can be used directly in the next step.

-

Reductive Cyclization: Dissolve the crude enamine in ethanol or ethyl acetate. Add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol%).

-

Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-18 hours.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-Fluoro-1H-indole.

Step 2: Regioselective Bromination of 5-Fluoro-1H-indole

The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for the C3 position.[6] N-Bromosuccinimide (NBS) is a mild and highly effective source of electrophilic bromine for this transformation.[10][11]

Causality Behind Experimental Choices:

-

Brominating Agent: NBS is preferred over harsher reagents like liquid bromine (Br₂) because it minimizes over-bromination and other side reactions, leading to a cleaner product profile.

-

Solvent and Temperature: The reaction is typically run in a polar aprotic solvent like acetonitrile (CH₃CN) or tetrahydrofuran (THF) at low temperatures (0 °C to room temperature) to control the reactivity and prevent degradation of the indole.

Experimental Protocol:

-

Dissolve 5-Fluoro-1H-indole (1.0 eq) in anhydrous acetonitrile (10-15 volumes) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography to afford 3-Bromo-5-fluoro-1H-indole as a pure solid.

Structural Elucidation and Characterization

Unambiguous characterization of the synthesized molecule is critical. A combination of spectroscopic techniques is employed to confirm the identity, structure, and purity of 3-Bromo-5-fluoro-1H-indole.

Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

-

¹H NMR: Provides information on the number and connectivity of protons. The spectrum is expected to show a broad singlet for the N-H proton, and distinct signals in the aromatic region. The fluorine atom at C5 will cause characteristic splitting (coupling) of the adjacent protons at C4 and C6.

-

¹³C NMR: Shows all unique carbon atoms in the molecule. The carbon attached to fluorine (C5) will appear as a doublet with a large coupling constant (¹JCF), while adjacent carbons will show smaller couplings.

-

¹⁹F NMR: A simple spectrum showing a single resonance, confirming the presence of the fluorine atom. The multiplicity of this signal will depend on its coupling to nearby protons.

Table 1: Predicted NMR Data for 3-Bromo-5-fluoro-1H-indole (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings (J, Hz) and Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.2 (br s) | NH -1 | |

| ~7.5 (dd) | JHF ≈ 9 Hz, JHH ≈ 2.5 Hz | H -4 | |

| ~7.3 (s) | H -2 | ||

| ~7.25 (dd) | JHH ≈ 9 Hz, JHH ≈ 4.5 Hz | H -7 | |

| ~7.0 (ddd) | JHF ≈ 9 Hz, JHH ≈ 9 Hz, JHH ≈ 2.5 Hz | H -6 | |

| ¹³C | ~158 (d) | ¹JCF ≈ 235 Hz | C 5-F |

| ~133 (s) | C 7a | ||

| ~127 (d) | ⁴JCF ≈ 5 Hz | C 2 | |

| ~126 (s) | C 3a | ||

| ~112 (d) | ²JCF ≈ 10 Hz | C 7 | |

| ~111 (d) | ²JCF ≈ 26 Hz | C 6 | |

| ~106 (d) | ³JCF ≈ 24 Hz | C 4 | |

| ~95 (d) | ³JCF ≈ 5 Hz | C 3-Br |

| ¹⁹F | ~ -120 to -125 | Multiplet | F -5 |

(Note: Predicted values are based on analogous structures and general principles. Actual values may vary.)[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a crucial piece of evidence for its identity.

-

Molecular Ion Peak (M⁺): The key feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by 2 mass units (M⁺ and M+2).

-

Expected Mass: The monoisotopic mass for C₈H₅BrFN is calculated to be 212.96 g/mol (for ⁷⁹Br). The mass spectrum will therefore show prominent peaks at m/z ≈ 213 and 215. The presence of this characteristic 1:1 doublet is definitive proof of a single bromine atom in the molecule.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Key IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3450 | N-H Stretch | Indole N-H |

| 3050 - 3150 | C-H Stretch | Aromatic C-H |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1100 - 1250 | C-F Stretch | Aryl-Fluoride |

| 550 - 650 | C-Br Stretch | Aryl-Bromide |

(Note: The fingerprint region below 1500 cm⁻¹ will contain a complex pattern of signals unique to the molecule.)[15]

Conclusion

This guide has outlined a logical and efficient pathway for the synthesis of 3-Bromo-5-fluoro-1H-indole, a valuable building block for drug discovery. The presented two-step synthesis, employing the Leimgruber-Batcho reaction followed by regioselective bromination, is a scalable and reliable method. Furthermore, the comprehensive characterization workflow, utilizing NMR, MS, and IR spectroscopy, provides a self-validating system to ensure the unambiguous identification and high purity of the final product. The principles and protocols described herein offer a solid foundation for researchers engaged in the synthesis of functionalized indole derivatives.

References

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

NIH. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

-

Rzepa, H. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Retrieved from [Link]

-

PMC - PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Organic Chemistry Portal. (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Request PDF. Retrieved from [Link]

-

YouTube. (2024, December 13). Leimgruber–Batcho Indole Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

-

PMC. (n.d.). A review on recent developments of indole-containing antiviral agents. Retrieved from [Link]

-

(n.d.). The Leimgruber-Batcho Indole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Leimgruber–Batcho Indole Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Fluoro-DMT. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitro-1H-indole. Retrieved from [Link]

-

Bridgewater State University Virtual Commons. (n.d.). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Retrieved from [Link]

-

Chemsrc. (2025, September 6). CAS#:887338-48-9 | 3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole. Retrieved from [Link]

-

(2023, September 19). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2025, September 13). (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

-

RSC Publishing. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

YouTube. (2020, March 22). Amazing Chemistry Behind The Batcho-Leimgruber Reaction!. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroindole. Retrieved from [Link]

-

YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

Chem-Station. (2010, June 6). Leimgruber-Batcho indole synthesis. Retrieved from [Link]

-

NIH. (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

-

PubMed Central. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Retrieved from [Link]

-

International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review. Retrieved from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]

- 3. diva-portal.org [diva-portal.org]

- 4. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 11. vc.bridgew.edu [vc.bridgew.edu]

- 12. magritek.com [magritek.com]

- 13. rsc.org [rsc.org]

- 14. youtube.com [youtube.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-fluoro-1H-indole is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom at the electron-rich C3 position and a fluorine atom on the benzene ring—imparts specific physicochemical properties that are critical for its application in the synthesis of complex molecular architectures, including novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, discusses its spectroscopic characteristics and chemical reactivity, and outlines experimental protocols for its analysis. The insights provided herein are intended to support researchers in leveraging this versatile scaffold for drug discovery and development.

Molecular Structure and Identification

3-Bromo-5-fluoro-1H-indole possesses a bicyclic structure, comprising a benzene ring fused to a pyrrole ring, which is characteristic of the indole scaffold. The strategic placement of a bromine atom at the 3-position and a fluorine atom at the 5-position significantly influences the molecule's electronic distribution and reactivity.

Key Identifiers:

-

IUPAC Name: 3-bromo-5-fluoro-1H-indole

-

CAS Number: 348931-18-0

-

Molecular Formula: C₈H₅BrFN

-

Molecular Weight: 214.04 g/mol

-

Monoisotopic Mass: 212.959 g/mol [1]

-

Canonical SMILES: C1=CC2=C(C=C1F)C(=CN2)Br[1]

-

InChI: InChI=1S/C8H5BrFN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H[1]

-

InChIKey: YXFQNEUIXLDSEZ-UHFFFAOYSA-N[1]

Physicochemical Properties: A Quantitative Overview

Precise experimental data for 3-Bromo-5-fluoro-1H-indole is not widely available in peer-reviewed literature. The following table summarizes key physicochemical properties, relying on high-quality computational predictions and data from closely related analogs to provide a robust profile for this compound.

| Property | Predicted/Estimated Value | Source/Method | Significance in Drug Discovery |

| Melting Point | 60-90 °C (Estimated) | Inferred from analogs | Influences solubility, formulation, and handling. |

| Boiling Point | > 300 °C (Predicted) | Indicates low volatility. | |

| XlogP | 2.8 | Predicted[1] | Measures lipophilicity, affecting membrane permeability and bioavailability. |

| Aqueous Solubility | Low (Estimated) | Inferred from high logP | Critical for absorption and formulation of orally administered drugs. |

| pKa (Acidic, N-H) | 16-17 (Estimated) | Inferred from indole analogs | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

| Hydrogen Bond Donors | 1 | Calculated | Influences binding interactions with biological targets. |

| Hydrogen Bond Acceptors | 1 (Fluorine) | Calculated | Contributes to binding affinity and specificity. |

| Polar Surface Area (PSA) | 15.79 Ų | Calculated | Affects cell membrane permeability and transport characteristics. |

Discussion of Key Parameters:

-

Lipophilicity (XlogP): The predicted XlogP of 2.8 suggests that 3-Bromo-5-fluoro-1H-indole has moderate lipophilicity. This is a favorable characteristic in drug design, as it often correlates with good absorption and membrane permeability. However, it may also indicate lower aqueous solubility.

-

Solubility: While experimental data is unavailable, the relatively high XlogP value and the presence of two halogen atoms suggest that the aqueous solubility of this compound is likely low. For drug development purposes, this would be a critical parameter to determine experimentally, as it directly impacts bioavailability.

-

pKa: The indole N-H proton is weakly acidic, with a pKa typically in the range of 16-17. Therefore, under physiological pH conditions, 3-Bromo-5-fluoro-1H-indole will exist almost exclusively in its neutral form. The fluorine substituent is not expected to significantly alter this value.

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted):

-

N-H Proton: A broad singlet is expected in the region of δ 8.0-8.5 ppm.

-

Aromatic Protons: The protons on the benzene ring (H4, H6, H7) will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The proton at C2 of the pyrrole ring will likely appear as a singlet or a narrow triplet around δ 7.3-7.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

The spectrum will show eight distinct signals corresponding to the eight carbon atoms.

-

The carbon atom bearing the bromine (C3) is expected to have a chemical shift in the range of δ 95-105 ppm.

-

The carbon atom attached to the fluorine (C5) will show a large one-bond C-F coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine's electronegativity.

Mass Spectrometry:

-

High-resolution mass spectrometry should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Predicted m/z values for various adducts have been calculated, including [M+H]⁺ at 213.96622 and [M-H]⁻ at 211.95166.[1]

Reactivity and Chemical Behavior

The chemical reactivity of 3-Bromo-5-fluoro-1H-indole is dictated by the electronic properties of the indole nucleus and the influence of the halogen substituents.

-

Electrophilic Aromatic Substitution: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The highest electron density is at the C3 position.[2] However, since this position is already substituted with bromine, electrophilic substitution reactions (e.g., nitration, acylation) are likely to occur at other positions, guided by the directing effects of the existing substituents. The fluorine at C5 is an ortho-, para-director, though deactivating.

-

Reactivity at the C3-Br Bond: The carbon-bromine bond at the C3 position is a key site for functionalization. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide range of substituents, making it a powerful tool for generating molecular diversity in drug discovery programs.

-

N-H Reactivity: The nitrogen atom of the pyrrole ring can be deprotonated with a suitable base and subsequently alkylated or acylated. This provides another handle for modifying the molecule's properties.

Experimental Protocols for Property Determination

To address the gap in experimental data, the following established protocols are provided for determining key physicochemical properties.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

-

Preparation: Add an excess amount of 3-Bromo-5-fluoro-1H-indole to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, inert vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV, with a pre-established calibration curve.

Protocol 2: LogP Determination (HPLC-Based Method)

This method offers a high-throughput alternative to the traditional shake-flask method for determining the octanol-water partition coefficient.

-

System Preparation: Use a reverse-phase HPLC column (e.g., C18). The mobile phase consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: Dissolve 3-Bromo-5-fluoro-1H-indole in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.

-

Calculation: Determine the retention time of the compound and calculate its retention factor (k'). Use the calibration curve to determine the LogP value.

Applications in Medicinal Chemistry

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and approved drugs. The specific substitution pattern of 3-Bromo-5-fluoro-1H-indole makes it a particularly attractive starting material for several reasons:

-

Bioisosteric Replacement: The fluorine atom can serve as a bioisostere for a hydrogen atom or a hydroxyl group, often leading to improved metabolic stability and binding affinity.

-

Modulation of Physicochemical Properties: The introduction of fluorine can modulate lipophilicity and pKa, which can be fine-tuned to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

-

Synthetic Handle: As previously discussed, the bromine atom at C3 provides a versatile point for synthetic elaboration, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

3-Bromo-5-fluoro-1H-indole is a chemical intermediate with significant potential in the field of drug discovery and development. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a robust, well-referenced overview based on high-quality predictions and data from closely related compounds. Its moderate lipophilicity, coupled with the versatile reactivity of the C3-bromo and N-H positions, makes it an ideal scaffold for the synthesis of novel, biologically active molecules. Further experimental characterization of this compound is warranted and will undoubtedly facilitate its broader application in the scientific community.

References

-

PubChemLite. (n.d.). 3-bromo-5-fluoro-1h-indole (C8H5BrFN). Retrieved January 22, 2026, from [Link]

-

Diva-Portal.org. (2023). Synthesis of 5-Fluoroindole-5-13C. Retrieved January 22, 2026, from [Link]

-

Reddit. (2021). 5-fluoroindole reactivity. Retrieved January 22, 2026, from [Link]

Sources

A Senior Application Scientist's Technical Guide to 3-Bromo-5-fluoro-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds and π-stacking interactions make it a highly effective pharmacophore for a multitude of biological targets.[1] The strategic introduction of halogens onto this scaffold is a powerful tactic used by medicinal chemists to fine-tune a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity.[3][4]

This guide provides an in-depth technical overview of 3-Bromo-5-fluoro-1H-indole, a doubly halogenated indole building block. We will explore its chemical properties, provide a robust synthetic protocol, and discuss its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. The C5-fluoro group serves to modulate the electronic character and metabolic fate of the molecule, while the C3-bromo substituent provides a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is critical for sourcing and utilizing any chemical reagent. While a specific CAS number for 3-Bromo-5-fluoro-1H-indole is not consistently listed across major chemical databases, its molecular identity is well-defined. Researchers should verify the identity of any supplied material using the analytical data provided in the certificate of analysis.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value / Description | Source |

|---|---|---|

| IUPAC Name | 3-Bromo-5-fluoro-1H-indole | PubChemLite[5] |

| Molecular Formula | C₈H₅BrFN | PubChemLite[5] |

| Molecular Weight | 214.04 g/mol | Calculated |

| Monoisotopic Mass | 212.959 Da | PubChemLite[5] |

| Predicted XlogP | 2.8 | PubChemLite[5] |

| Appearance | Expected to be an off-white to light brown solid | General Knowledge |

| Safety | Irritant. Harmful if swallowed. Standard PPE (gloves, safety glasses, lab coat) required. Handle in a fume hood. | Based on similar compounds[6] |

Expected Spectroscopic Data

-

¹H-NMR: The spectrum is expected to show four distinct signals in the aromatic region (approx. 7.0-8.5 ppm) and a broad singlet for the N-H proton.

-

The H2 proton will appear as a singlet or a narrow doublet, shifted downfield.

-

The protons on the benzene ring (H4, H6, H7) will exhibit complex splitting patterns due to both H-H and H-F coupling. For instance, H4 will likely be a doublet of doublets, coupled to H6 (meta-coupling) and the C5-fluorine atom.

-

-

¹³C-NMR: Eight carbon signals are expected. The C5 signal will appear as a doublet with a large ¹JCF coupling constant. The carbons ortho and meta to the fluorine (C4 and C6) will also show smaller C-F couplings. The C3 carbon bearing the bromine will be shifted downfield compared to an unsubstituted indole.

Section 2: Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing 3-Bromo-5-fluoro-1H-indole is through the selective electrophilic bromination of the commercially available starting material, 5-fluoroindole.

Principle of the Reaction

The indole ring system is electron-rich, making it highly susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and kinetically favored site for substitution due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the indoleninium ion). N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation; it is a solid that is easy to handle and provides a low concentration of electrophilic bromine in situ, which minimizes over-bromination and other side reactions.[9]

Caption: Figure 1: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis via Electrophilic Bromination

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-fluoroindole (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.5 M. Cool the solution to 0°C using an ice bath.

-

Causality: Anhydrous conditions are crucial to prevent hydrolysis of NBS. DMF is an excellent polar aprotic solvent that solubilizes the indole and the reagents. Cooling the reaction controls the initial exotherm and enhances selectivity.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

-

Causality: Using a slight excess of NBS ensures complete conversion of the starting material. Slow, portion-wise addition is a critical control measure to prevent a rapid, uncontrolled reaction and the formation of di-brominated byproducts.

-

-

Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Quench the reaction by slowly pouring the mixture into cold water. A precipitate may form. Extract the aqueous mixture three times with ethyl acetate (EtOAc).

-

Causality: Quenching with water removes the DMF and any remaining reactive species. EtOAc is a common organic solvent for extracting moderately polar compounds like indoles from an aqueous phase.

-

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual bromine), water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-Bromo-5-fluoro-1H-indole.

Section 3: Applications in Medicinal Chemistry & Drug Discovery

3-Bromo-5-fluoro-1H-indole is not typically a final drug product but rather a high-value intermediate or scaffold. Its utility stems from the orthogonal reactivity of its two halogen atoms.

-

C5-Fluorine: The electron-withdrawing fluorine atom lowers the pKa of the indole N-H, potentially altering hydrogen bonding capabilities. It also often enhances metabolic stability by blocking a potential site of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.[4]

-

C3-Bromine: The bromine atom serves as an exceptionally versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient construction of complex molecules.

Core Application: Synthesis of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[10] The indole nucleus is a proven scaffold for designing kinase inhibitors.[11] The 3-Bromo-5-fluoro-1H-indole scaffold can be elaborated via Suzuki-Miyaura coupling to generate libraries of compounds for screening against kinase targets in pathways like the RAS-RAF-MEK-ERK cascade, which is frequently mutated in melanoma and other cancers.[12]

Caption: Figure 2: The scaffold is elaborated into an inhibitor that targets a key kinase like RAF.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates how the C3-bromo position can be functionalized.

-

Setup: In a reaction vial, combine 3-Bromo-5-fluoro-1H-indole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Reagents: Add a base, typically 2M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq).

-

Solvent: Add a solvent mixture, such as toluene and ethanol (e.g., 4:1 ratio).

-

Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Causality: The removal of oxygen is absolutely critical, as O₂ can oxidize the active Pd(0) catalyst, rendering it inactive and halting the catalytic cycle.

-

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography or preparative HPLC to yield the desired 3,5-disubstituted indole derivative.

Section 4: Commercial Availability and Suppliers

3-Bromo-5-fluoro-1H-indole is a specialized research chemical. While not always a stock item, it can be sourced from chemical suppliers that focus on providing advanced building blocks for research and development. It is advisable to contact these suppliers directly for quotes and lead times.

Conclusion

3-Bromo-5-fluoro-1H-indole represents a strategically designed chemical tool for drug discovery professionals. Its pre-installed fluorine atom offers a proven method for enhancing pharmacological properties, while the C3-bromine provides a reliable and versatile point for chemical elaboration through modern cross-coupling chemistry. This combination makes it an exceptionally valuable scaffold for the rapid synthesis of compound libraries targeting a wide range of biological targets, with demonstrated applicability in the highly competitive field of kinase inhibitor development.

References

-

5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai . Manas Petro Chem. [Link]

-

Synthesis of 5-Fluoroindole-5-13C . Diva-Portal.org. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . ACS Publications (Journal of Medicinal Chemistry). [Link]

-

3-bromo-5-fluoro-1h-indole (C8H5BrFN) . PubChemLite. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology . ACS Publications. [Link]

-

Indole-Containing Metal Complexes and Their Medicinal Applications . National Institutes of Health (PMC). [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors . National Institutes of Health (PMC). [Link]

-

Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins . De Gruyter. [Link]

-

Supporting information - General Procedure for the Methylation of Indoles . The Royal Society of Chemistry. [Link]

-

Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors . PubMed. [Link]

-

Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry . PURKH. [Link]

-

Halogenase engineering and its utility in medicinal chemistry . ResearchGate. [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy . University of Oregon Scholars' Bank. [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl) . National Institutes of Health. [Link]

-

Halogenase engineering and its utility in medicinal chemistry . National Institutes of Health (PMC). [Link]

-

Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells . ACS Publications. [Link]

-

Synthesis of 3-Fluoroindoles via Photoredox Catalysis . Organic Chemistry Portal. [Link]

-

Combination of 1H and 13C NMR Spectroscopy . Thieme. [Link]

-

Novel Synthetic Route to 5-Substituted Indoles . Loyola eCommons. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation . YouTube. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums . ResearchGate. [Link]

Sources

- 1. Indole-Containing Metal Complexes and Their Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purkh.com [purkh.com]

- 3. researchgate.net [researchgate.net]

- 4. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-bromo-5-fluoro-1h-indole (C8H5BrFN) [pubchemlite.lcsb.uni.lu]

- 6. 85092-82-6|3-Bromo-5-chloro-1H-indole|BLD Pharm [bldpharm.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Spectroscopic Characterization of 3-Bromo-5-fluoro-1H-indole

Introduction

3-Bromo-5-fluoro-1H-indole is a halogenated derivative of indole, a ubiquitous heterocyclic scaffold in medicinal chemistry and natural products. The unique substitution pattern of this compound, featuring a bromine atom at the electron-rich C3 position of the pyrrole ring and a fluorine atom on the benzene ring, makes it a valuable synthon for the development of novel therapeutic agents. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Bromo-5-fluoro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular structure.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of 3-Bromo-5-fluoro-1H-indole is expected to show distinct signals for the five protons attached to the indole core. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz):

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H | ~11.5 | br s | - |

| H2 | ~7.5 | s | - |

| H4 | ~7.8 | dd | J(H4-H6) ≈ 2.5 Hz, J(H4-F) ≈ 9.0 Hz |

| H6 | ~7.1 | ddd | J(H6-H7) ≈ 9.0 Hz, J(H6-F) ≈ 9.0 Hz, J(H6-H4) ≈ 2.5 Hz |

| H7 | ~7.4 | dd | J(H7-H6) ≈ 9.0 Hz, J(H7-F) ≈ 4.5 Hz |

Interpretation and Causality:

-

N-H Proton: The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (~11.5 ppm) due to its acidic nature and potential for hydrogen bonding with the DMSO solvent.

-

H2 Proton: The bromine atom at the C3 position will significantly influence the electronic environment of the C2 position. This will likely cause the H2 proton to appear as a sharp singlet around 7.5 ppm.

-

Aromatic Protons (H4, H6, H7): The fluorine atom at C5 will have a pronounced effect on the protons of the benzene ring.

-

H4: This proton will be deshielded by the adjacent fluorine and will appear as a doublet of doublets due to coupling with H6 (meta coupling) and the fluorine atom.

-

H6: This proton will experience coupling from H7 (ortho coupling), H4 (meta coupling), and the fluorine atom, resulting in a complex doublet of doublet of doublets.

-

H7: This proton will be a doublet of doublets due to coupling with H6 (ortho coupling) and the fluorine atom (meta coupling).

-

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide information about the eight carbon atoms of the indole scaffold. The chemical shifts will be influenced by the electronegativity of the attached bromine and fluorine atoms, and the C-F coupling will be observable.

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF, ³JCF, Hz) |

| C2 | ~125 | Small ³JCF |

| C3 | ~95 | Small ⁴JCF |

| C3a | ~128 | Small ³JCF |

| C4 | ~110 | ²JCF ≈ 25 Hz |

| C5 | ~158 | ¹JCF ≈ 240 Hz |

| C6 | ~112 | ²JCF ≈ 25 Hz |

| C7 | ~120 | ³JCF ≈ 10 Hz |

| C7a | ~133 | Small ⁴JCF |

Interpretation and Causality:

-

C3: The direct attachment of the bromine atom will cause a significant upfield shift for C3 to around 95 ppm.

-

C5: The C5 carbon, directly bonded to the highly electronegative fluorine atom, will be significantly deshielded and will appear far downfield (~158 ppm). It will also exhibit a large one-bond C-F coupling constant of approximately 240 Hz.

-

C4 and C6: These carbons, ortho to the fluorine, will show a two-bond C-F coupling of around 25 Hz.

-

C7: This carbon, meta to the fluorine, will show a smaller three-bond C-F coupling of about 10 Hz.

Experimental Protocol for ¹³C NMR:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 125 MHz NMR spectrometer.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.[1]

Predicted ¹⁹F NMR Data (in DMSO-d₆, 470 MHz):

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| 5-F | ~ -120 | ddd | J(F-H6) ≈ 9.0 Hz, J(F-H4) ≈ 9.0 Hz, J(F-H7) ≈ 4.5 Hz |

Interpretation and Causality:

-

The chemical shift of the fluorine atom is expected to be in the typical range for an aryl fluoride.

-

The signal will be split into a doublet of doublet of doublets due to coupling with the two ortho protons (H4 and H6) and the meta proton (H7).

Experimental Protocol for ¹⁹F NMR:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-coupled ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe.

-

Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1620, 1580, 1460 | Medium to Strong | Aromatic C=C Stretching |

| ~1250 | Strong | Aryl C-F Stretch |

| ~600-500 | Medium to Strong | C-Br Stretch |

Interpretation and Causality:

-

N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹ is expected for the N-H stretching vibration of the indole ring.[2]

-

Aromatic C-H Stretch: Absorptions in the 3100-3000 cm⁻¹ region are typical for C-H stretching in aromatic rings.

-

Aromatic C=C Stretch: A series of bands in the 1620-1460 cm⁻¹ region corresponds to the C=C stretching vibrations within the aromatic system.

-

C-F and C-Br Stretches: Strong absorptions corresponding to the C-F stretch (around 1250 cm⁻¹) and the C-Br stretch (in the 600-500 cm⁻¹ region) are expected in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Relative Intensity | Assignment |

| 213/215 | High | [M]⁺˙ (Molecular Ion) |

| 134 | Medium | [M - Br]⁺ |

| 107 | Medium | [M - Br - HCN]⁺ |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak ([M]⁺˙) will appear as a characteristic doublet with a roughly 1:1 intensity ratio at m/z 213 and 215, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: Under electron ionization, the molecular ion is expected to undergo fragmentation.

-

A primary fragmentation pathway would be the loss of a bromine radical to give a stable cation at m/z 134.

-

Further fragmentation of the [M - Br]⁺ ion by the characteristic loss of HCN from the indole ring would result in a fragment at m/z 107.[3]

-

Experimental Protocol for GC-MS:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

The sample will be vaporized and separated on the GC column before entering the MS ion source.

-

An electron ionization (EI) source is typically used to generate the mass spectrum.

Structure-Spectra Correlation Workflow

The following diagram illustrates the logical connection between the structural features of 3-Bromo-5-fluoro-1H-indole and its predicted spectroscopic data.

Caption: Workflow correlating structural features to predicted spectroscopic data.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 3-Bromo-5-fluoro-1H-indole. By understanding the influence of the bromo and fluoro substituents on the indole core, researchers can confidently interpret experimental data, confirm the structure of their synthesized material, and ensure its purity. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the characterization of this and other novel indole derivatives. This foundational spectroscopic knowledge is crucial for advancing the development of new chemical entities in the pharmaceutical and life sciences sectors.

References

- Dieng, S. D. (2022). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron.

-

PubChem. (n.d.). 5-Fluoroindole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1h-indole. National Center for Biotechnology Information. Retrieved from [Link]

- Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050.

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

NIST. (n.d.). Indole. NIST Chemistry WebBook. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 5-Fluoroindole. The University of Queensland. Retrieved from [Link]

- Crowley, P. B., Kyne, C., & Monteith, W. B. (2012). Simple and inexpensive incorporation of 19F-tryptophan for protein NMR spectroscopy.

- Ben M'Barek, Y., et al. (2018). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry, 8, 259-267.

Sources

Introduction: The Strategic Value of the Indole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Reactivity and Stability of the 3-Bromo-5-fluoro-1H-indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products, signaling molecules, and approved pharmaceuticals.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrrole ring, allows it to mimic peptide structures and engage in various biological interactions, making it a focal point for drug discovery.[1] Among the myriad of substituted indoles, the 3-Bromo-5-fluoro-1H-indole core has emerged as a particularly valuable building block for researchers and drug development professionals.

This guide provides a comprehensive technical overview of the 3-Bromo-5-fluoro-1H-indole scaffold. We will delve into the nuanced interplay of its substituents, which dictates its stability and reactivity. The bromine atom at the C3 position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom at the C5 position modulates the electronic properties and metabolic stability of the molecule. Understanding these characteristics is paramount for leveraging this scaffold to its full potential in the synthesis of novel therapeutic agents.[3][4]

Physicochemical Properties and Scaffold Stability

The reactivity of the 3-Bromo-5-fluoro-1H-indole scaffold is a direct consequence of the electronic effects exerted by its substituents on the inherently electron-rich indole ring system.

-

Electronic Influence of Substituents:

-

Indole NH: The nitrogen lone pair is delocalized into the aromatic system, rendering the indole core highly electron-rich and nucleophilic, particularly at the C3 position.

-

C3-Bromine: As a halogen, bromine is inductively electron-withdrawing but participates in resonance as an electron-donating group. Its primary role on this scaffold, however, is to serve as an excellent leaving group in palladium-catalyzed reactions.

-

C5-Fluorine: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene portion of the ring towards electrophilic substitution but can enhance the metabolic stability of the final compound. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]

-

-

Scaffold Stability: Indole derivatives are generally stable under neutral conditions.[2] However, their stability can be compromised under specific circumstances:

-

Acidic Conditions: The electron-rich nature of the indole ring makes it susceptible to polymerization or degradation in the presence of strong acids.

-

Oxidative Conditions: Indoles can be oxidized, particularly at the C2 and C3 positions.

-

Solution Stability: Some bromoindoles have been noted to exhibit limited stability in solution over extended periods, potentially undergoing slow decomposition.[6][7] It is advisable to store the compound as a solid at low temperatures and to use solutions promptly after preparation.

-

Table 1: Physicochemical Properties of 3-Bromo-5-fluoro-1H-indole

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | N/A |

| Molar Mass | 214.04 g/mol | N/A |

| Appearance | Off-white to light brown solid (Typical) | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF) | N/A |

A Multi-faceted Approach to Reactivity and Functionalization

The 3-Bromo-5-fluoro-1H-indole scaffold offers several avenues for chemical modification, allowing for the strategic introduction of diverse functional groups. The primary sites of reactivity are the C3-position (via the bromine atom), the N1-position (the indole nitrogen), and to a lesser extent, the C2-position.

Caption: Key reactivity sites of the 3-Bromo-5-fluoro-1H-indole scaffold.

The C3-Position: A Gateway to Complexity via Cross-Coupling

The bromine atom at the C3 position is the scaffold's most significant functional handle, enabling a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[8][9][10]

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction is a highly reliable method for forming C-C bonds by coupling the bromoindole with an organoboron compound (e.g., a boronic acid or ester). It is widely used to introduce aryl or heteroaryl substituents at the C3 position. The electron-withdrawing fluorine at C5 can sometimes accelerate the initial oxidative addition step, improving reaction efficiency.[8]

-

Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between the bromoindole and an alkene, leading to the synthesis of 3-vinylindoles.

-

Sonogashira Coupling: This reaction couples the bromoindole with a terminal alkyne, providing a direct route to 3-alkynylindoles, which are valuable intermediates for further transformations.

-

Buchwald-Hartwig Amination: For the synthesis of 3-aminoindole derivatives, the Buchwald-Hartwig amination allows for the formation of a C-N bond between the bromoindole and a primary or secondary amine.

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Typical Temp. |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | Dioxane/H₂O, DME | 80-110 °C |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100-140 °C |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, DiPEA | THF, DMF | RT - 60 °C |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 90-120 °C |

The N1-Position: Modulating Properties through N-Functionalization

The indole nitrogen (N1) possesses an acidic proton that can be readily removed by a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃). The resulting indolide anion is a potent nucleophile that can react with various electrophiles.

-

N-Alkylation and N-Arylation: This is a common strategy to introduce substituents that can modulate solubility, prevent hydrogen bonding, or serve as protecting groups. Alkyl halides, tosylates, or aryl halides (via Buchwald-Hartwig or Ullmann coupling) are typical electrophiles.

-

N-Protection: In multi-step syntheses, protecting the indole nitrogen is often crucial. Common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group depends on its stability to downstream reaction conditions and the ease of its eventual removal.

The C2-Position: Reactivity via Directed Metalation

While the C3 position is the most electron-rich in a typical indole, the presence of the bromine atom blocks direct electrophilic attack there. Functionalization at the C2 position can be achieved, often through a two-step process involving N-protection followed by directed ortho-metalation. A strong base like n-butyllithium or LDA can deprotonate the C2 position, and the resulting lithiated species can be quenched with an electrophile.

Experimental Protocols: A Practical Guide

The following protocols are provided as self-validating systems, incorporating standard purification and analytical verification steps.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-1H-indole with Phenylboronic Acid

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-Bromo-5-fluoro-1H-indole (1.0 equiv), phenylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.

-

Solvent Addition: Add dioxane (e.g., 5 mL per mmol of indole) followed by a 2M aqueous solution of sodium carbonate (3.0 equiv).

-

Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-5-fluoro-1H-indole.

-

Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: N-Alkylation of 3-Bromo-5-fluoro-1H-indole with Benzyl Bromide

Methodology:

-

Reaction Setup: To a round-bottom flask, add 3-Bromo-5-fluoro-1H-indole (1.0 equiv) and dissolve it in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir for 30 minutes at 0 °C.

-

Electrophile Addition: Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to afford the desired N-benzyl-3-bromo-5-fluoro-1H-indole.

-

Validation: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

The 3-Bromo-5-fluoro-1H-indole scaffold is a powerful and versatile platform for the synthesis of complex molecules in drug discovery. Its stability profile is robust under standard synthetic conditions, while its reactivity is well-defined and highly tunable. The C3-bromo substituent provides a reliable entry point for a host of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures. Concurrently, the N-H bond allows for further modifications that can fine-tune the physicochemical and pharmacological properties of the final compounds. By understanding the principles of reactivity and stability outlined in this guide, researchers can effectively harness the synthetic potential of this scaffold to accelerate the development of next-generation therapeutics.

References

-

Wikipedia. (2023). 5-Bromo-DMT. Retrieved from [Link]

-

Wikipedia. (2023). 5-Fluoro-DMT. Retrieved from [Link]

-

American Chemical Society. (2026). Dynamic Dual Role as Cationic Cu+ and Cu Alkoxide in Cu-Catalyzed Dearomative Cascade Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-fluoroaniline. Retrieved from [Link]

-

Cui, W., et al. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 97, 433-454. Retrieved from [Link]

-

National Institutes of Health. (2014). Diindolylamine Preparation and Stability Investigations. PMC. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitutions at the 3'-position of substituted indoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

-

Reddit. (2023). 5-fluoroindole reactivity. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

-

HETEROCYCLES. (1977). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

-

Science.gov. (n.d.). aromatic nucleophilic substitution: Topics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of functionalized pyrroloindolines via a visible-light-induced radical cascade reaction: rapid synthesis of (±)-flustraminol B. Retrieved from [Link]

-

ResearchGate. (2021). Modelling the Effect of Temperature on the Stability of Bromide and Carbonate Complexes of Europium, Gadolinium, Terbium and Determination of their Thermodynamic Functions. Retrieved from [Link]

-

YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Retrieved from [Link]

-

YouTube. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

-

MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

-

ResearchGate. (2025). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

-

Phys.org. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Retrieved from [Link]

-

MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). An experimental and theoretical study of the acid-base properties of substituted indoles. Retrieved from [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Filo. (2025). Write a conformational structure for 1-bromo-3-chloro-5-fluorocyclohexane. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of bromoindole alkaloids from Laurencia brongniartii. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromophthalide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitro-1H-indole. Retrieved from [Link]

Sources

- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. mdpi.com [mdpi.com]

- 4. news-medical.net [news-medical.net]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Strategic Advantage of 3-Bromo-5-fluoro-1H-indole in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Imperative for Privileged Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the indole nucleus stands out as a "privileged scaffold"—a molecular framework that is recurrently found in high-affinity ligands for a diverse range of biological targets.[1] From anticancer agents to antiviral and CNS-active compounds, the indole core's unique electronic properties and conformational flexibility make it an ideal starting point for inhibitor design.[1][2] The strategic functionalization of this core is paramount for modulating pharmacokinetic and pharmacodynamic properties.

The incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry strategy.[2] The small, highly electronegative fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby improving bioavailability.[2][3] When combined, the indole scaffold and fluorine substitution create a powerful platform for developing novel therapeutics.

This guide focuses on a particularly valuable, yet underexplored, building block: 3-Bromo-5-fluoro-1H-indole . This molecule is engineered for synthetic versatility and strategic advantage. The fluorine atom at the C5 position imparts the aforementioned benefits, while the bromine atom at the C3 position serves as a highly versatile synthetic "handle." The C-Br bond is primed for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space to optimize potency and selectivity against a multitude of therapeutic targets.[4] This document will elucidate the synthesis, reactivity, and profound potential of this scaffold in the development of next-generation therapeutics.

Section 1: Synthesis and Chemical Reactivity

The utility of 3-Bromo-5-fluoro-1H-indole begins with its accessibility. While numerous methods exist for indole synthesis, a common route involves the preparation of 5-fluoroindole followed by regioselective bromination at the electron-rich C3 position.

Proposed Synthetic Pathway

-

Synthesis of 5-Fluoroindole: Starting from commercially available precursors, 5-fluoroindole can be synthesized via established named reactions such as the Fischer or Gassman indole synthesis.[5] The Leimgruber-Batcho indole synthesis is also a highly effective industrial method.

-

Regioselective C3-Bromination: The indole nucleus is highly activated towards electrophilic substitution, particularly at the C3 position. Treatment of 5-fluoroindole with a mild brominating agent, such as N-Bromosuccinimide (NBS) in a suitable solvent like DMF or CCl₄, affords the desired 3-Bromo-5-fluoro-1H-indole with high regioselectivity. A similar strategy has been documented for the synthesis of analogous compounds like 3-bromo-6-fluoro-2-methylindole.[6]

The Power of the 3-Bromo Handle: Cross-Coupling Reactions

The primary value of the 3-bromo substituent lies in its capacity to participate in a suite of palladium-catalyzed cross-coupling reactions. These reactions are the workhorses of modern medicinal chemistry, allowing for the precise and modular construction of complex molecules.[7][8] The generally accepted mechanism involves three key steps: oxidative addition of the palladium catalyst to the C-Br bond, transmetalation with a coupling partner, and reductive elimination to form the new C-C or C-N bond and regenerate the active catalyst.[7][8]

The 3-Bromo-5-fluoro-1H-indole scaffold is an ideal substrate for:

-

Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids/esters.

-

Buchwald-Hartwig Amination: To form C-N bonds with a wide range of amines.

-

Sonogashira Coupling: To form C-C bonds with terminal alkynes.

-

Heck Coupling: To form C-C bonds with alkenes.

This synthetic flexibility allows for the rapid generation of large libraries of analogues, which is critical for mapping the Structure-Activity Relationship (SAR) of a new chemical series.

Section 2: Applications in Medicinal Chemistry

The 3-Bromo-5-fluoro-1H-indole scaffold is a gateway to multiple classes of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.

Antiviral Agents: Targeting HCV NS4B

Hepatitis C Virus (HCV) remains a significant global health challenge. A review of fluorinated heterocycles highlights a series of N-(heteroaryl) 5-fluoroindole-3-carbonitrile derivatives as potent inhibitors of the HCV NS4B protein, a key component of the viral replication complex.[2] Many of these compounds exhibit exceptional potency, with EC₅₀ values in the low nanomolar range.[2]

The synthesis of these critical 3-carbonitrile compounds proceeds directly from the 3-bromo precursor via a palladium-catalyzed cyanation reaction. This establishes a direct and compelling application for 3-Bromo-5-fluoro-1H-indole in the development of novel anti-HCV therapeutics. Structure-activity relationship studies revealed that 5-fluoroindoles consistently showed better activity than their 4-fluoroindole counterparts.[2]

| Compound Reference[2] | R Group (at N1) | R' Group (at C7) | HCV Replicon EC₅₀ (nM)[2] |

| 25a | Cyclobutyl | -OMe | 7 |

| 25b | Cyclobutyl | -Me | 7 |

| 25c | Cyclobutyl | -F | 4 |

| 26q | Pyridazinyl | -H | 2 |

Table 1: Potency of 5-fluoroindole-3-carbonitrile derivatives against HCV replicon.

Anticancer Agents: Kinase Inhibitors

Protein kinases are a major class of oncology targets, as their dysregulation drives the growth and proliferation of cancer cells.[9] The indole scaffold is a well-established core structure for numerous approved kinase inhibitors, such as Sunitinib, which targets Vascular Endothelial Growth Factor Receptors (VEGFRs).[10]

The 3-Bromo-5-fluoro-1H-indole scaffold is ideally suited for the synthesis of kinase inhibitor libraries. The 3-position is frequently functionalized with an aryl or heteroaryl group that occupies the ATP-binding pocket of the kinase. Using Suzuki-Miyaura coupling, a diverse array of these groups can be installed to probe the SAR and optimize binding.[11][12]

For example, derivatives of 5-fluoro-2-oxindole (a closely related structure) have been synthesized as Sunitinib analogues targeting VEGFR2.[10] Furthermore, other work has highlighted the potential of 3-substituted indoles as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), another important family of receptor tyrosine kinases implicated in cancer.[13] The development of 5-fluoroindole-3-acetic acid derivatives for targeted cancer therapy further underscores the potential of this core in oncology.[14][15]

Anti-inflammatory Agents: Myeloperoxidase (MPO) Inhibitors

Chronic inflammation is a key driver of many human diseases, including atherosclerosis. Myeloperoxidase (MPO) is an enzyme that contributes to inflammatory tissue damage.[16] Researchers have designed and synthesized a series of 3-(aminoalkyl)-5-fluoroindoles as potent MPO inhibitors.[16] The study found that molecules with a 4- or 5-carbon aminoalkyl side chain at the C3 position were the most potent.